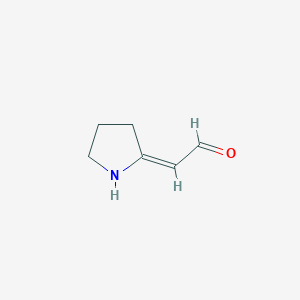![molecular formula C17H23N7O4 B12913476 2'-O-[4-(1H-Imidazol-1-yl)butyl]adenosine CAS No. 165381-57-7](/img/structure/B12913476.png)
2'-O-[4-(1H-Imidazol-1-yl)butyl]adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R,5R)-4-(4-(1H-Imidazol-1-yl)butoxy)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that features a tetrahydrofuran ring, an imidazole moiety, and a purine base
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydrofuran ring, followed by the introduction of the imidazole and purine groups. Key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.
Attachment of the imidazole group: This step often involves nucleophilic substitution reactions where the imidazole is introduced via a suitable leaving group.
Introduction of the purine base: This is typically done through coupling reactions, such as Suzuki or Heck coupling, under specific conditions to ensure the correct positioning of the purine moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The imidazole and purine rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and purine moieties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Hydrogenated derivatives of the imidazole and purine rings.
Substitution: Various substituted imidazole and purine derivatives.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and purine moieties are known to interact with nucleic acids and proteins, potentially inhibiting their function. This can lead to antiviral or anticancer effects by disrupting critical biological pathways.
類似化合物との比較
Acyclovir: An antiviral drug with a similar purine base.
Ribavirin: Another antiviral compound with a similar structure.
Remdesivir: An antiviral drug with a similar mechanism of action.
Uniqueness: This compound is unique due to its specific combination of the tetrahydrofuran ring, imidazole moiety, and purine base, which may confer unique biological activities and chemical properties not found in other similar compounds.
特性
CAS番号 |
165381-57-7 |
|---|---|
分子式 |
C17H23N7O4 |
分子量 |
389.4 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(4-imidazol-1-ylbutoxy)oxolan-3-ol |
InChI |
InChI=1S/C17H23N7O4/c18-15-12-16(21-8-20-15)24(10-22-12)17-14(13(26)11(7-25)28-17)27-6-2-1-4-23-5-3-19-9-23/h3,5,8-11,13-14,17,25-26H,1-2,4,6-7H2,(H2,18,20,21)/t11-,13-,14-,17-/m1/s1 |
InChIキー |
KNXLNEFVOSKHRD-LSCFUAHRSA-N |
異性体SMILES |
C1=CN(C=N1)CCCCO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O |
正規SMILES |
C1=CN(C=N1)CCCCOC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile](/img/structure/B12913398.png)
![6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B12913402.png)
![Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]-](/img/structure/B12913407.png)


![2,2'-({2-[6-(Benzylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol](/img/structure/B12913419.png)
![2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide](/img/structure/B12913427.png)
![N-[2-(Benzenesulfonyl)ethyl]-N-[1-(furan-2-yl)ethyl]formamide](/img/structure/B12913446.png)
![2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12913449.png)

![4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12913462.png)

![3-[(4-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12913477.png)
